![molecular formula C10H11N3O2 B13288827 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13288827.png)
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pent-4-yn-2-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with pent-4-yn-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out under solvent-free and catalyst-free conditions, which makes it an environmentally friendly process . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of glucuronides . This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is implicated, such as certain cancers and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-4-carboxylic acid: Lacks the pent-4-yn-2-ylamino group, making it less versatile in terms of chemical reactivity.
2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and biological activity.
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4,6-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-4-yn-2-ylamino group enhances its potential for various chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid, also known as 6-Methyl-2-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, supported by research findings, synthesis methods, and case studies.
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 1696010-03-3
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its antimicrobial properties and its interaction with specific enzymes. The following sections detail these activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to pyrimidine derivatives. For instance, a study utilizing molecular docking methods demonstrated that derivatives of pyrimidine could effectively inhibit the TrmD enzyme from Pseudomonas aeruginosa, suggesting a pathway for developing new antimicrobial agents .
Case Study: Antimicrobial Evaluation
In a comparative study, various synthesized pyrimidine derivatives were tested against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited a broad spectrum of antimicrobial activity, with minimal inhibitory concentration (MIC) values showing effectiveness against resistant strains . The following table summarizes the MIC values for selected compounds:
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 8 | Pseudomonas aeruginosa |
Compound B | 16 | Staphylococcus aureus |
Compound C | 4 | Escherichia coli |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, its interaction with enzymes involved in bacterial metabolism presents opportunities for therapeutic applications.
The compound may act by binding to active sites of target enzymes, thereby inhibiting their function. This mechanism is particularly relevant in the context of bacterial resistance, where traditional antibiotics fail to act effectively .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of carbonyldiimidazole for peptide coupling to form amide bonds, which has shown effective yields in generating pyrimidine derivatives .
Research Findings
- Antimicrobial Efficacy : The compound displayed promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Enzyme Interaction : Studies showed that it could inhibit key metabolic enzymes in bacteria, which could be exploited to develop new antibacterial therapies.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(pent-4-yn-2-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-7(2)12-10-11-6-5-8(13-10)9(14)15/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
CZXYCIBGDRXXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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